N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-nitrobenzamide
Description
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5S/c14-11(12-8-5-6-19(17,18)7-8)9-3-1-2-4-10(9)13(15)16/h1-4,8H,5-7H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEHSAXYYAKPMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-nitrobenzamide typically involves the reaction of 2-nitrobenzoic acid with tetrahydrothiophene-3-one in the presence of an oxidizing agent. The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like sodium methoxide and potassium carbonate are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features, molecular properties, and characterization data for N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-nitrobenzamide and related compounds:
Physicochemical and Spectroscopic Properties
Solubility: Sulfone-containing compounds (e.g., ) exhibit higher polarity, enhancing solubility in polar solvents like DMSO or ethanol. Thiadiazole derivatives () are ethanol-soluble but water-insoluble due to hydrophobic heterocyclic cores . Prenyl- or furan-substituted benzamides () are lipophilic (oil/wax forms) .
Infrared Spectroscopy :
- Amide I (C=O) vibrations appear at ~1680–1682 cm⁻¹ across all compounds .
- Sulfone S=O stretches in tetrahydrothiophene derivatives occur at ~1150–1300 cm⁻¹ .
- Thiadiazole C-S-C vibrations are distinct at 687–685 cm⁻¹ .
Chromatographic Behavior :
- Prenyl-substituted benzamides () show Rf = 0.4 in 2:1 PE/EA, indicating moderate polarity .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-nitrobenzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a nitrobenzamide moiety linked to a dioxidotetrahydrothiophene group. This unique structure contributes to its diverse biological effects. The molecular formula is with a molecular weight of approximately 268.29 g/mol.
Target of Action
The primary target for this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels .
Mode of Action
This compound acts as an activator of GIRK channels, which play crucial roles in regulating neuronal excitability and neurotransmitter release. The activation leads to hyperpolarization of neurons, thereby influencing various physiological processes such as pain perception, anxiety, and reward pathways.
1. Neuropharmacological Effects
Research indicates that this compound may exhibit analgesic and anxiolytic properties through its action on GIRK channels. This suggests potential applications in treating conditions like chronic pain and anxiety disorders.
2. Anticancer Activity
Preliminary studies have explored the compound's potential as an anticancer agent . The nitro group may facilitate interactions with cellular targets involved in cancer cell proliferation and survival .
3. Anti-inflammatory Properties
Nitro-containing compounds are known for their anti-inflammatory activities. This compound may inhibit pro-inflammatory cytokines, making it a candidate for further investigation in inflammatory diseases .
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological activity of this compound:
- In vitro studies demonstrated that this compound exhibits nanomolar potency as a GIRK channel activator, significantly affecting neuronal excitability.
- Animal models used to assess analgesic effects showed a marked reduction in pain responses when treated with this compound compared to controls .
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism | Biological Activity |
|---|---|---|
| N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbenzamide | GIRK activator | Analgesic, Anxiolytic |
| N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide | GIRK activator | Anticancer |
| N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-amino-benzamide | GIRK inhibitor | Anti-inflammatory |
This table highlights how variations in the structure of similar compounds can lead to different biological activities.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates improved metabolic stability compared to traditional urea-based compounds. This stability may enhance its therapeutic potential by prolonging its action within biological systems.
Q & A
What spectroscopic methods are recommended for structural characterization of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-nitrobenzamide?
Level: Basic
Answer:
Key spectroscopic techniques include:
- IR Spectroscopy : Identify functional groups like the amide carbonyl (stretching ~1680 cm⁻¹) and sulfone groups (S=O asymmetric/symmetric stretches ~1300–1150 cm⁻¹). The tetrahydrothiophene-dioxide ring may show C-S stretching bands near 685 cm⁻¹ .
- ¹H/¹³C NMR : Confirm substituent positions and ring conformations. For example, the tetrahydrothiophene-dioxide protons exhibit distinct splitting patterns due to ring strain and sulfone electron-withdrawing effects. Aromatic protons from the 2-nitrobenzamide group resonate in the δ 7.5–8.5 ppm range .
- UV-Vis Spectroscopy : Monitor π→π* transitions of the nitrobenzamide moiety (λmax ~250–300 nm) for purity assessment .
What synthetic strategies are effective for preparing this compound?
Level: Basic
Answer:
A typical route involves:
Activation of 2-nitrobenzoic acid with thionyl chloride to form the acyl chloride.
Coupling with 3-aminotetrahydrothiophene-1,1-dioxide under inert conditions (e.g., THF, nitrogen atmosphere).
Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization.
Methodological Note: Monitor reaction progress using TLC (Rf ~0.4–0.6 in 2:1 PE/EA) and confirm purity via melting point analysis (expected range: 220–225°C) .
How can discrepancies in NMR data for structural confirmation be resolved?
Level: Advanced
Answer:
Discrepancies often arise from:
- Conformational isomerism : The tetrahydrothiophene-dioxide ring may adopt chair or twist-boat conformations, leading to split signals. Use variable-temperature NMR to observe coalescence .
- Dynamic effects : Rotameric equilibria of the amide bond can cause peak broadening. Employ 2D NMR (e.g., NOESY) to identify spatial correlations between the sulfone ring and aromatic protons .
- Impurity interference : Validate purity via HPLC (C18 column, acetonitrile/water gradient) and cross-check with high-resolution mass spectrometry (HRMS) .
What validation parameters are critical for quantitative determination methods?
Level: Advanced
Answer:
Validate using:
- Linearity : A calibration curve (e.g., y = 0.9999x + 0.1393, r² ≥ 0.999) across 0.1–10 µg/mL .
- Precision : Intra-day/inter-day RSD ≤ 2% for repeatability .
- Accuracy : Recovery rates of 98–102% via spiked sample analysis .
- Specificity : Confirm no interference from degradation products using TLC (silica gel GF254, chloroform/methanol 9:1) .
How does the sulfone group influence the compound’s stability under hydrolytic conditions?
Level: Advanced
Answer:
The sulfone group enhances hydrolytic stability compared to non-oxidized thioethers. However, under acidic conditions (e.g., HCl, 70°C), the amide bond may hydrolyze, releasing 2-nitrobenzoic acid and the sulfone-containing amine. Monitor degradation via:
- pH-Stress Testing : Use buffers (pH 1–13) and analyze by HPLC at 24/48/72 hours.
- Kinetic Modeling : Calculate degradation rate constants (k) to predict shelf-life .
What pharmacological screening approaches are applicable for this compound?
Level: Basic
Answer:
While direct data is limited, structurally related nitrobenzamides (e.g., anticonvulsant analogs) suggest:
- In Vivo Seizure Models : Maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures in rodents. Compare latency and mortality rates against standards like valproate .
- Cytotoxicity Assays : MTT tests on human cell lines (e.g., HEK293) to assess IC₅₀ values.
- Target Identification : Molecular docking against GABA receptors or voltage-gated ion channels .
How can crystallographic data resolve ambiguities in molecular geometry?
Level: Advanced
Answer:
X-ray crystallography (using SHELXL ) provides:
- Bond Length/Angle Precision : Confirm sulfone S=O bonds (~1.43 Å) and amide planarity.
- Packing Interactions : Identify hydrogen bonds (e.g., amide N-H∙∙∙O=S) influencing stability.
Note: For poorly diffracting crystals, employ synchrotron radiation or cryo-cooling .
What strategies mitigate byproduct formation during synthesis?
Level: Advanced
Answer:
Common byproducts (e.g., unreacted acyl chloride or dimerization) are minimized by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
